Pioglitazone-d4

概要

説明

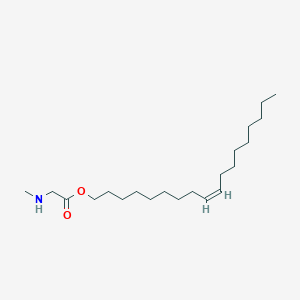

Pioglitazone D4 is a synthetic drug that belongs to the class of thiazolidinediones. It is used in the treatment of type 2 diabetes mellitus . Pioglitazone D4 is an isotopically labeled form of Pioglitazone, which is a potent and selective agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ).

Molecular Structure Analysis

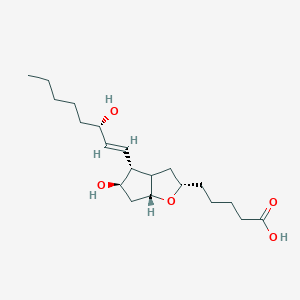

The molecular formula of Pioglitazone is C19H20N2O3S . The structure of Pioglitazone includes a thiazolidinedione ring, which is critical for its activity as a PPAR-γ agonist .

科学的研究の応用

2型糖尿病の治療

ピオグリタゾンは、インスリン感受性向上剤と呼ばれる新しいカテゴリーの糖尿病治療薬の初期メンバーでした . それは2型糖尿病の治療に使用され、血糖値を下げることで作用します .

インスリン感受性の改善

ピオグリタゾンは、体のインスリン感受性を向上させ(インスリン抵抗性を低下させ)、インスリン分泌を増加させないため、薬物誘発性低血糖の懸念はほとんどありません .

中性血中脂肪の低下

ピオグリタゾンは中性血中脂肪を低下させる能力があり、これは肥満と高脂血症の患者にとって有利な追加効果です .

癌細胞プロセスの阻害

ピオグリタゾンは、合成ペルオキシソーム増殖剤活性化受容体(PPAR-γ)リガンドであり、多くの癌細胞プロセスを阻害することが知られています .

NSCLC細胞における増殖能力と浸潤能力の低下

ピオグリタゾンは、非小細胞肺癌(NSCLC)細胞の増殖能力と浸潤能力を低下させました . それはNSCLC細胞のアポトーシスを誘導し、MAPK、Myc、およびRas遺伝子をダウンレギュレートしました .

MAPKカスケードとTGFβ/SMADsシグナル伝達の遮断

ピオグリタゾンは、MAPKカスケードとTGFβ/SMADsシグナル伝達の遮断により、細胞の増殖と浸潤を抑制します .

細胞バイオエナジェティクスのモジュレーション

ピオグリタゾンは、細胞外酸性化率(ECAR)に影響を与え、処理された細胞における変化したグルコース代謝のマーカーを減少させることにより、細胞バイオエナジェティクスを調節します .

蛍光寿命イメージング顕微鏡(FLIM)の応用

作用機序

Target of Action

Pioglitazone-d4, also known as Pioglitazone D4, primarily targets the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

This compound acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .

Biochemical Pathways

The activation of PPARγ by this compound influences the production of a number of gene products involved in glucose and lipid metabolism . This results in improved insulin sensitivity and enhanced uptake of blood glucose . Additionally, this compound has been shown to downregulate MAPK, Myc, and Ras genes, which are involved in cell proliferation and invasion .

Pharmacokinetics

This compound is metabolized in the liver, primarily via CYP2C8 and 3A4, to active and inactive metabolites . The mean serum half-life of pioglitazone and its metabolites range from 3-7 hours . Genetic variation in the human genome, particularly in the genes CYP2C8 and PPARG, can affect the pharmacokinetics and pharmacodynamics of pioglitazone .

Result of Action

The primary result of this compound action is the lowering of blood glucose levels by improving target cell response to insulin, without increasing pancreatic insulin secretion . It also reduces proliferative and invasive abilities of certain cells and induces apoptosis .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as diet and exercise . It is used as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus . Furthermore, genetic factors can also contribute to the variability in response to this compound .

Safety and Hazards

生化学分析

Biochemical Properties

Pioglitazone-d4 plays a significant role in biochemical reactions. It enhances insulin action on liver, adipose tissue, and skeletal muscles, thus improving glycemic control in persons with type 2 diabetes . It interacts with enzymes, proteins, and other biomolecules, such as PPAR-γ , to exert its effects. The nature of these interactions involves the activation of PPAR-γ, which leads to the regulation of lipid and glucose metabolism .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces proliferative and invasive abilities in non-small cell lung cancer (NSCLC) cells . It also induces apoptosis of NSCLC cells . Furthermore, it has been shown to correct multiple components of metabolic syndrome and improve nonalcoholic fatty liver disease/nonalcoholic steatohepatitis .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it downregulates MAPK, Myc, and Ras genes, leading to a reduction of survivin and phosphorylated protein levels of the MAPK pathway . It also affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition process, by down-regulating TGFβR1 and SMAD3 mRNA expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to have a good safety profile, with no measurable biochemical toxicity observed in non-diabetic rat models even at the highest concentration of 45 mg kg –1 b.wt., for the duration of 28 days . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Specifically, it plays a role in lipid and glucose metabolism through its activation of PPAR-γ .

特性

IUPAC Name |

5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i4D,5D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAFETHFCAUJAY-YBNXMSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)CC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Pioglitazone D4 in analytical chemistry, specifically in bioequivalence studies?

A1: Pioglitazone D4 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to quantify Pioglitazone and its metabolites in biological samples []. In bioequivalence studies, researchers aim to determine if two different formulations of a drug, such as a generic and brand-name version, release the active ingredient into the bloodstream at the same rate and extent.

Q2: How does the LC-MS/MS method described in the research paper achieve separation and detection of Pioglitazone and its metabolites?

A2: The research paper outlines a highly sensitive and specific LC-MS/MS method for the simultaneous determination of Pioglitazone, Keto Pioglitazone (M-III), and Hydroxy Pioglitazone (M-IV) in human plasma [].

- Sample preparation: A solid-phase extraction technique is employed to isolate the analytes (Pioglitazone and its metabolites) and the internal standards (including Pioglitazone D4) from the plasma matrix [].

- Chromatographic separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a Hypersil Gold column (100 mm × 4.6 mm, 5 μm) []. This specific column, through its chemical properties and physical characteristics, allows for efficient separation of the analytes based on their different affinities for the stationary phase and mobile phase.

- Mass Spectrometry Detection: The separated analytes eluting from the column are detected using a mass spectrometer (MS). The MS detector is set to monitor specific mass-to-charge ratios (m/z) that are unique to Pioglitazone, its metabolites, and their corresponding internal standards. This targeted detection provides high selectivity and sensitivity, enabling accurate quantification even at very low concentrations in plasma [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

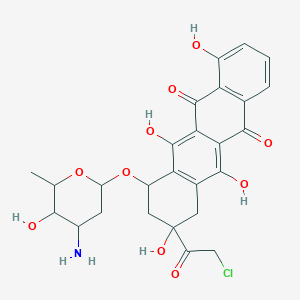

![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)

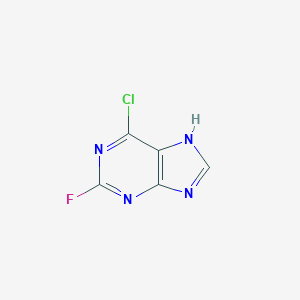

![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)

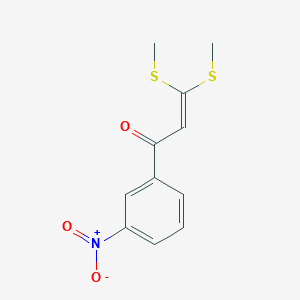

![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)

![4,5-Dihydro-3H,3'H-spiro[furan-2,1'-isobenzofuran]](/img/structure/B161055.png)